molecular formula C18H14F3N5O4S B10899750 5-(difluoromethyl)-4-{[(E)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10899750
M. Wt: 453.4 g/mol
InChI Key: IQWOXXZJFSYPNW-GZIVZEMBSA-N
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Description

5-(DIFLUOROMETHYL)-4-[((E)-1-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes difluoromethyl, nitrophenoxy, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-4-[((E)-1-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific conditions.

    Attachment of the Nitrophenoxy Group: This can be done through nucleophilic aromatic substitution reactions, where the nitrophenoxy group is introduced onto an aromatic ring.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(DIFLUOROMETHYL)-4-[((E)-1-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium, potassium permanganate in neutral or basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

5-(DIFLUOROMETHYL)-4-[((E)-1-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-4-[((E)-1-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(Difluoromethyl)-4H-1,2,4-triazole: Shares the triazole and difluoromethyl groups but lacks the nitrophenoxy and methoxyphenyl groups.

    4-(Methoxyphenyl)-1,2,4-triazole: Contains the methoxyphenyl and triazole groups but lacks the difluoromethyl and nitrophenoxy groups.

    5-Fluoro-2-nitrophenol: Contains the nitrophenoxy group but lacks the triazole and difluoromethyl groups.

Uniqueness

The uniqueness of 5-(DIFLUOROMETHYL)-4-[((E)-1-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H14F3N5O4S

Molecular Weight

453.4 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-[3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H14F3N5O4S/c1-29-14-5-2-10(8-22-25-17(16(20)21)23-24-18(25)31)6-11(14)9-30-15-7-12(19)3-4-13(15)26(27)28/h2-8,16H,9H2,1H3,(H,24,31)/b22-8+

InChI Key

IQWOXXZJFSYPNW-GZIVZEMBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COC3=C(C=CC(=C3)F)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COC3=C(C=CC(=C3)F)[N+](=O)[O-]

Origin of Product

United States

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